Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 . It is typically stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate is1S/C9H13NO2/c1-4-12-9(11)8-5-6-10(3)7(8)2/h5-6H,4H2,1-3H3
. The InChI key is GDHXZQNQHWTMCM-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate is a solid or semi-solid or lump or liquid . It is stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Molecular Structure
Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate derivatives have been synthesized and characterized, with a focus on their molecular structure and spectral analyses. For instance, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been synthesized and analyzed using various spectroscopic techniques. Quantum chemical calculations have indicated that its formation is exothermic and spontaneous at room temperature, with vibrational analysis suggesting dimer formation in the solid state through hydrogen bonding (Singh et al., 2013).
Spectroscopic Analysis
The spectroscopic properties of these compounds have been extensively studied. Ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, derived from ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, has been characterized using NMR, UV–Visible, and FT-IR spectroscopy. These studies have identified red shifts in vibrational frequencies, indicating dimer formation in the solid state (Singh, Rawat, & Sahu, 2014).
Computational and Vibrational Studies
Computational studies have been conducted on several derivatives, such as ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, to correlate experimental data with quantum chemical calculations. These studies include molecular electrostatic potential surface analysis, natural bond orbital interactions, and vibrational analyses to predict sites and nature of interactions in molecules (Singh, Rawat, & Sahu, 2014).
Potential Applications in Non-Linear Optical Materials
Certain derivatives, such as ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate, have been found to have potential applications in nonlinear optical (NLO) materials. This is based on their molecular interactions, vibrational analysis, and calculated hyperpolarizability values (Singh et al., 2013).
Chemosensor Applications
A study on ethyl 5-(isonicotinoylimino)methyl-2,4-dimethyl-pyrrole-3-carboxylate showed its application as an off–on fluorescent sensor for Zn2+ and a colorimetric probe for Cu2+ detection. This application is based on UV-Vis absorption analysis, fluorescence measurements, and DFT calculations (Yang et al., 2018).
Antioxidant Activity
Pyrrolyl selenolopyridine compounds derived from ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate have shown remarkable antioxidant activity, comparable to ascorbic acid. This highlights their potential in pharmacological applications (Zaki et al., 2017).
Safety And Hazards
properties
IUPAC Name |
ethyl 1,2-dimethylpyrrole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-4-12-9(11)8-5-6-10(3)7(8)2/h5-6H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHXZQNQHWTMCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=C1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate |
Synthesis routes and methods I
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Synthesis routes and methods III
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Citations
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